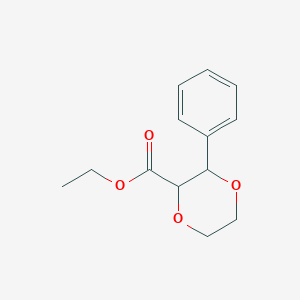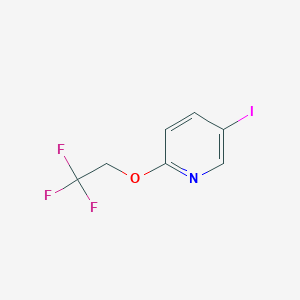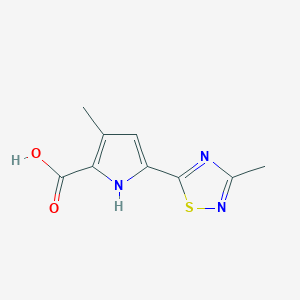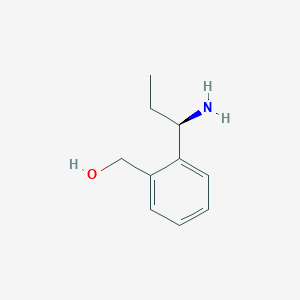
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is an organic compound with a complex structure that includes both phenol and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenethylamine with 2-bromoethylphenol under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Both the phenol and amine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF) are typical conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amine group can produce secondary or tertiary amines .
Scientific Research Applications
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs due to its structural similarity to certain biological amines.
Industry: The compound can be used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins, while the amine group can interact with receptors or enzymes. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenethyl)phenol
- 3-(2-(3-Methoxyphenyl)ethyl)phenol
- 4-(2-(3-Methoxyphenyl)ethyl)phenol
Uniqueness
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-[2-[2-(3-methoxyphenyl)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-20-17-7-3-5-15(13-17)9-11-18-10-8-14-4-2-6-16(19)12-14/h2-7,12-13,18-19H,8-11H2,1H3 |
InChI Key |
BFIFKSRQFNFHTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
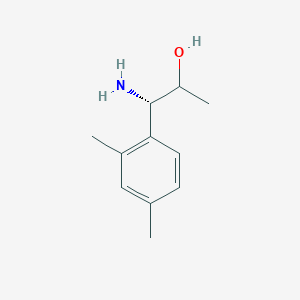
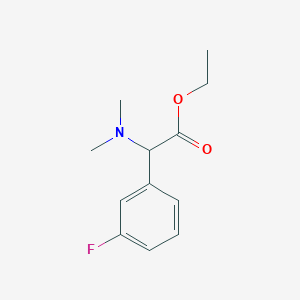
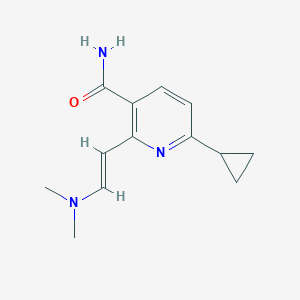

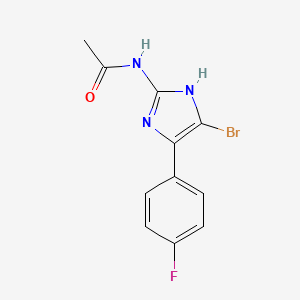
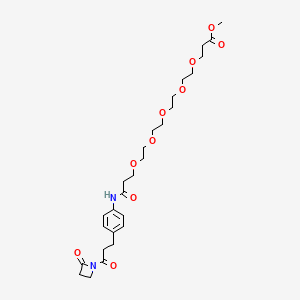
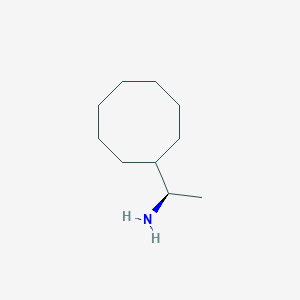
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
